TS-011, also known as TS-011, is a synthetic compound classified as a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , , , , , , , , ] 20-HETE is a potent vasoconstrictor formed from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, specifically the CYP4A family. [, ] TS-011 demonstrates high selectivity for inhibiting CYP4A enzymes, particularly human CYP4A11 and 4F2, 4F3A, and 4F3B, without affecting the activities of other CYP enzymes involved in drug metabolism. [] This selectivity makes it a valuable tool in scientific research, particularly in investigating the role of 20-HETE in various physiological and pathological processes.
TS-011 exerts its effects by selectively inhibiting the synthesis of 20-HETE. [, , , ] This inhibition occurs through the blockade of CYP4A enzymes, primarily CYP4A11 and 4F2, 4F3A, and 4F3B, which are responsible for catalyzing the formation of 20-HETE from arachidonic acid. [, ] By preventing the production of this potent vasoconstrictor, TS-011 effectively opposes its physiological effects, such as vasoconstriction and the reduction of cerebral blood flow. [, , , ] The mechanism by which TS-011 inhibits CYP4A enzymes has not been fully elucidated in the provided papers. Further research is needed to determine whether it acts as a competitive, non-competitive, or irreversible inhibitor of these enzymes.
TS-011 has shown promise in preclinical studies for its potential therapeutic benefits in various conditions related to cerebral blood flow and stroke. [, , , , , , , , , ] The primary scientific applications of TS-011 explored in these papers are:
Cerebral Vasospasm: TS-011 has demonstrated efficacy in reversing delayed cerebral vasospasm following subarachnoid hemorrhage (SAH) in animal models. [, , , ] SAH often leads to a delayed but severe narrowing of cerebral blood vessels, restricting blood flow and potentially leading to brain damage. By inhibiting 20-HETE synthesis, TS-011 can help to alleviate this vasoconstriction and improve blood flow to the affected areas of the brain. [, , , ]
Ischemic Stroke: Research indicates that TS-011 can significantly reduce infarct size and improve neurological outcomes in animal models of ischemic stroke, both transient and thromboembolic. [, , , , , , ] The compound's protective effects are attributed to its ability to improve cerebral blood flow and potentially through direct neuroprotective mechanisms, although the latter requires further investigation. [, , , , ] Studies also suggest that TS-011, when administered in combination with tissue plasminogen activator (tPA), a standard treatment for ischemic stroke, can enhance the therapeutic benefits of tPA. []
Hypertension: Studies utilizing congenic strains of Dahl salt-sensitive rats have demonstrated that TS-011 can modulate blood pressure regulation in the context of salt-sensitive hypertension. [] The research suggests that increased renal production of 20-HETE contributes to salt-sensitive hypertension, and blocking its synthesis with TS-011 can ameliorate the hypertensive phenotype. [] This finding highlights the potential role of TS-011 in understanding and managing specific types of hypertension.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: